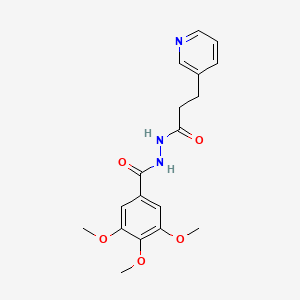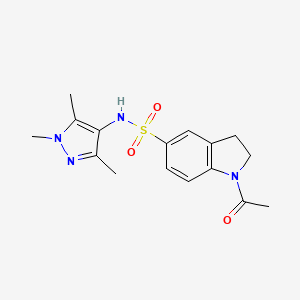
6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one, also known as DIBO, is a small molecule that has been studied for its potential use in scientific research. DIBO has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Wissenschaftliche Forschungsanwendungen
6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a tool for studying protein-protein interactions. This compound has been shown to selectively target and crosslink proteins that are in close proximity to each other, allowing researchers to identify and study protein complexes in living cells.
This compound has also been used in studies of cellular signaling pathways. By selectively targeting and crosslinking signaling proteins, this compound can be used to study the dynamics of signaling pathways in living cells.
Wirkmechanismus
The mechanism of action of 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves the formation of covalent bonds between proteins that are in close proximity to each other. This process, known as proximity-induced covalent capture, allows researchers to selectively capture and study protein complexes in living cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively capture protein complexes, this compound has been shown to modulate the activity of certain enzymes and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its selectivity. This compound can be used to selectively capture and study protein complexes, allowing researchers to gain insights into the function of these complexes in living cells.
However, there are also limitations to using this compound in lab experiments. One limitation is that the compound can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments. Additionally, the formation of covalent bonds between proteins can be irreversible, which can make it difficult to study the dynamics of protein complexes over time.
Zukünftige Richtungen
There are many potential future directions for research involving 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one. One area of interest is the development of new methods for using this compound to study protein-protein interactions. Researchers are also exploring the use of this compound in the development of new cancer therapies, as the compound has been shown to induce apoptosis in cancer cells.
Another potential area of research involves the use of this compound in the study of infectious diseases. By selectively capturing and studying protein complexes involved in the infection process, researchers may be able to identify new targets for drug development.
Conclusion
In conclusion, this compound is a small molecule that has been extensively studied for its potential use in scientific research. The compound has a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. While there are limitations to using this compound in lab experiments, the compound has many potential applications in the study of protein-protein interactions, cellular signaling pathways, and disease processes.
Synthesemethoden
The synthesis method for 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-amino-3-carboxymethyl-4,5-dimethoxybenzoic acid with N-carboxybenzylglycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2,3-dihydro-1H-indole to give this compound.
Eigenschaften
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-10-22-15-6-5-12(9-13(15)18-16)17(21)19-8-7-11-3-1-2-4-14(11)19/h1-6,9H,7-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUXRZZSMPJRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)
![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)




![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)

![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)

